molecular formula C19H23N3O2 B5638451 1-(2,3-dimethylphenyl)-4-(2-nitrobenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5638451
M. Wt: 325.4 g/mol
InChI Key: QEYNPUMGHYJZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves reactions such as alkylation, reduction of nitro groups, and substitution reactions. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved through a series of steps starting from 2,6-dichloro-nitrobenzene and piperazine by alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% (Quan, 2006). This process highlights the complex steps involved in the synthesis of piperazine derivatives, which may similarly apply to the synthesis of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzyl)piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by various intra- and intermolecular interactions, including hydrogen bonding and π-interactions. For instance, the structure of a related compound, 1‐[(2,6‐Di­methyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4‐nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine, shows a weak intramolecular C—H⋯N interaction and is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction (Wang et al., 2004). These features are essential for understanding the molecular behavior and reactivity of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzyl)piperazine.

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including those involving their nitro, alkyl, and aryl groups. The specific chemical reactions and properties would depend on the functional groups present in the molecule. The synthesis and characterization of structurally similar compounds provide insights into the types of reactions that 1-(2,3-dimethylphenyl)-4-(2-nitrobenzyl)piperazine might undergo, such as nucleophilic substitutions, reductions, and reactions with electrophiles.

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, studies on similar compounds have detailed their crystallization in various forms and the impact of molecular interactions on their physical state (Jotani, Wardell, & Tiekink, 2018). These properties are critical for the compound's application and behavior in different environments.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-5-9-18(16(15)2)21-12-10-20(11-13-21)14-17-7-3-4-8-19(17)22(23)24/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNPUMGHYJZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5263171

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.